molecular formula C10H12N4 B1372652 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine CAS No. 1311184-64-1

4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1372652
CAS No.: 1311184-64-1
M. Wt: 188.23 g/mol
InChI Key: QWULWJORHHGQNV-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

The compound features a pyrazole core (C3N2H3) substituted at the 3-position with a pyridin-4-yl group and at the 4-position with an ethylamine moiety. Its systematic IUPAC name, This compound , reflects this substitution pattern (Figure 1). Key structural parameters include:

Property Value Source
Molecular formula C10H12N4
Molecular weight 188.23 g/mol
CAS registry 1286168-03-3, 1311184-64-1
Hybridization sp² at N1, sp³ at C4

The pyridine ring adopts a planar conformation with bond lengths of 1.33 Å for C-N bonds, while the pyrazole ring exhibits slight distortion due to steric interactions between substituents.

Historical Development in Heterocyclic Chemistry

The synthesis of pyrazole derivatives dates to Knorr's 19th-century work on cyclocondensation reactions. Modern synthetic routes to this compound evolved from:

  • Pechmann's acetylene-diazomethane cyclization (1898), adapted for nitrogen-rich systems
  • Microwave-assisted hydrazine cyclocondensation (21st century), improving yield to >85%
  • Transition-metal-catalyzed cross-coupling , enabling precise substituent placement

A 2025 study demonstrated that copper(I)-catalyzed oxidative dehydrogenative coupling achieves 56% yield under mild conditions (CH2Cl2, 25°C). This represents a 30% efficiency improvement over earlier iodination methods.

Significance in Medicinal and Materials Chemistry

The compound's dual aromatic systems enable:

Medicinal applications :

  • Kinase inhibition via pyridine nitrogen coordination to ATP-binding pockets
  • Antimicrobial activity through membrane potential disruption

Materials science applications :

  • Coordination polymers with transition metals (Cu²⁺, Fe³⁺) for catalytic surfaces
  • Organic semiconductors with bandgap tuning via substituent effects

Table 1 compares its bioactivity against structural analogs:

Compound IC50 (Kinase X) LogP Source
4-Ethyl-3-(pyridin-4-yl)... 12 nM 1.62
3-(4-Fluorophenyl) analog 48 nM 2.15
Pyridine-free control >1 μM 0.89

This data underscores the critical role of the pyridinyl group in enhancing target affinity while maintaining favorable lipophilicity.

Properties

IUPAC Name

4-ethyl-5-pyridin-4-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-2-8-9(13-14-10(8)11)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H3,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWULWJORHHGQNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1311184-64-1
Record name 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
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Preparation Methods

Pyrazole Ring Formation

The pyrazole core is commonly synthesized by cyclizing hydrazine or hydrazine derivatives with β-diketones or β-keto esters. For example, 4-hydrazinylpyridine hydrochloride can be reacted with suitable keto nitriles or β-diketones under reflux in ethanol to yield pyrazole intermediates. Sonication methods have also been reported to facilitate cyclization reactions efficiently, improving yields and reaction times.

Ethyl Group Introduction

The ethyl group at the 4-position can be introduced by alkylation of the pyrazole intermediate using ethyl halides under basic conditions. Typical bases include potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Reaction temperatures are generally maintained between 80–120°C to optimize alkylation efficiency while minimizing side reactions.

Pyridin-4-yl Group Incorporation

The pyridin-4-yl substituent at the 3-position is commonly installed via palladium-catalyzed cross-coupling reactions. Suzuki coupling between a 3-bromo-pyrazole intermediate and pyridin-4-yl boronic acid is a preferred method, often catalyzed by Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands under mild to moderate heating (80–100°C) in solvents such as toluene or dioxane with a base like potassium phosphate or cesium carbonate.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation 4-Hydrazinylpyridine hydrochloride + β-keto nitrile, reflux in ethanol overnight Formation of 3-(pyridin-4-yl)-1H-pyrazol-5-amine intermediate
2 Alkylation Ethyl bromide, K2CO3, DMF, 80–100°C Introduction of ethyl group at 4-position
3 Suzuki coupling Pd catalyst, pyridin-4-yl boronic acid, base, toluene/dioxane, 80–100°C Formation of this compound

Reaction Conditions and Optimization

  • Temperature: Elevated temperatures (80–120°C) favor alkylation and coupling reactions but require careful control to avoid decomposition or side products.
  • Solvent choice: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity in alkylation; toluene or dioxane are preferred for coupling reactions due to their stability and ability to dissolve organometallic catalysts.
  • Catalyst selection: Palladium catalysts with appropriate ligands (e.g., triphenylphosphine) are critical for high coupling efficiency and yield.
  • Reaction time: Typically ranges from several hours to overnight depending on the step; sonication can reduce cyclization time significantly.

Analytical Characterization of the Product

The synthesized this compound is confirmed by a combination of techniques:

Property Value / Observation Method
Melting Point Approx. 126–128 °C Differential Scanning Calorimetry (DSC)
$$ ^1H $$ NMR (DMSO-d6) Triplet at 1.25 ppm (3H, CH2CH3), multiplets corresponding to pyrazole and pyridine protons 400 MHz NMR Spectroscopy
High-Resolution Mass Spec m/z calculated: 230.1423; found: 230.1421 ESI-TOF Mass Spectrometry
X-ray Crystallography Confirms 3D structure and substituent positions Single-crystal X-ray diffraction

These methods ensure precise structural verification and purity assessment.

Research Findings and Notes

  • The use of palladium-catalyzed cross-coupling is a robust and widely accepted method for pyridinyl group introduction, offering high selectivity and yields.
  • Sonication-assisted cyclization offers an environmentally friendly and time-efficient alternative for pyrazole ring formation.
  • Industrial scale-up would require optimization of reaction parameters for cost-effectiveness, including catalyst recycling and continuous flow synthesis techniques.
  • Alternative synthetic routes involving multi-component reactions in aqueous media under microwave irradiation have been reported for related pyrazole derivatives, highlighting the potential for greener synthesis methods.

Summary Table of Preparation Methods

Method Step Description Advantages References
Pyrazole ring formation Cyclization of hydrazine with β-keto nitriles or diketones High yield, well-established
Alkylation (ethyl group) Reaction with ethyl halides under basic conditions Straightforward, selective
Pyridin-4-yl introduction Pd-catalyzed Suzuki or Heck coupling High efficiency, broad substrate scope
Sonication-assisted synthesis Cyclization using ultrasonic irradiation Faster reaction, greener process
Microwave-assisted one-pot synthesis Multi-component reaction in aqueous media Environmentally friendly, efficient

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine or pyrazole ring .

Mechanism of Action

The mechanism of action of 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may bind to enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Regioisomeric Variations

Pyrazole derivatives often exhibit dramatic changes in biological activity based on substituent positions. Key comparisons include:

Regioisomeric Fluorophenyl/Pyridin-4-yl Derivatives
  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1H-pyrazol-5-amine: Exhibits potent inhibition of p38α MAP kinase (IC₅₀ in nanomolar range), a target in inflammatory diseases . Crystal structures show dihedral angles between the pyrazole ring and substituents (e.g., 47.51° with 4-fluorophenyl, 47.37° with pyridine), influencing binding pocket interactions .
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine (regioisomer): Loses p38α inhibition but gains activity against cancer-related kinases (VEGFR2, Src, B-RAF, EGFR) . Compound 92 (with 2,4,6-trichlorophenyl at position 1) shows IC₅₀ values of 34 nM (VEGFR2), 31 nM (L858R-EGFR), and 592 nM (V600E-B-RAF) .
4-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine vs. Fluorophenyl Analogs
  • The pyridin-4-yl group at position 3 is retained across active analogs, suggesting its role in key hydrogen bonding or π-π stacking interactions .

Structural Insights from Crystallography

  • Dihedral Angles : In fluorophenyl/pyridin-4-yl analogs, dihedral angles between the pyrazole ring and substituents (e.g., 47.51°–74.37°) influence conformational flexibility and target binding .
  • Hydrogen Bonding: The amino group at position 5 participates in intermolecular hydrogen bonds (e.g., N–H⋯N, 2.17 Å), which may enhance crystal stability or solubility .

Biological Activity

4-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound notable for its structural complexity, featuring both pyrazole and pyridine rings. This unique configuration contributes to its significant biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic applications based on existing literature.

Structural Characteristics

The molecular formula of this compound includes an ethyl group that enhances its solubility and reactivity. The presence of both the pyrazole and pyridine moieties allows for diverse interactions with biological targets, making it a promising candidate in drug design and development.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways, suggesting its use in cancer therapeutics .
  • Antimycobacterial Activity : Similar compounds have been reported as potent inhibitors of mycobacterial ATP synthase, indicating that derivatives of this compound could also possess activity against Mycobacterium tuberculosis .
  • Enzyme Interaction : The compound may interact with enzymes or receptors, modulating their activity, which is crucial for developing effective therapeutics .

The mechanism of action for this compound involves binding to specific molecular targets such as enzyme active sites or receptor binding pockets. This interaction can lead to the modulation of enzymatic activity or receptor signaling pathways, which are essential for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. Below is a summary table highlighting key features:

Compound NameStructural FeaturesBiological Activity
4-Ethyl-5-(pyridin-4-YL)-4H-triazole-3-thiolContains triazole instead of pyrazoleDifferent reactivity; potential kinase inhibition
Ethyl 3-Oxo-3-(pyridin-4-YL)propanoateContains an ester functional groupVarying pharmacological properties
4-(4-Fluorophenyl)-1-(phenyl)-3-(pyridin-4-YL)-1H-pyrazolSimilar ringsExhibits different kinase inhibitory profiles

The distinct combination of the pyrazole and pyridine rings in this compound imparts unique chemical and biological properties that differentiate it from other compounds .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Cancer Research : A study demonstrated that pyrazolo[1,5-a]pyrimidine derivatives, structurally related to this compound, exhibited significant anti-tumor activity by inhibiting specific kinases implicated in cancer progression .
  • Antimycobacterial Properties : Research on similar pyrazole derivatives indicated effective inhibition of M. tuberculosis, highlighting the potential for 4-Ethyl-3-(pyridin-4-YL)-1H-pyrazol-5-amines in treating tuberculosis .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetic profiles of related compounds have shown that modifications can enhance solubility and metabolic stability while maintaining biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine, and how can reaction yields be optimized?

  • Answer : The compound is typically synthesized via multi-step protocols involving cyclization, formylation, and acylation. For example, pyrazole intermediates are generated through condensation of substituted hydrazides with carbonyl compounds under reflux conditions (e.g., using phosphorous oxychloride at 120°C). Yield optimization can be achieved by controlling stoichiometric ratios, reaction time, and temperature. Solvent-free conditions, as demonstrated in the synthesis of pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-diones, may enhance efficiency and reduce side products .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Answer : Key techniques include:

  • IR spectroscopy : To identify NH₂ stretching (~3400 cm⁻¹) and pyridyl/pyrazole ring vibrations (1600–1500 cm⁻¹).
  • ¹H/¹³C NMR : For confirming substituent environments (e.g., ethyl CH₃ at δ ~1.2–1.4 ppm, pyridyl protons at δ ~8.5–7.5 ppm).
  • Mass spectrometry (EI-MS) : To verify molecular ion peaks (e.g., m/z 229–249 for analogous pyrazol-5-amines) .

Q. How are preliminary biological activities (e.g., antimicrobial) evaluated for this compound?

  • Answer : Standard assays include:

  • Agar dilution/broth microdilution : To determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli).
  • Cytotoxicity screening : Using human cancer cell lines (e.g., MCF-7, HeLa) via MTT or SRB assays. Ensure controls (e.g., doxorubicin) and triplicate measurements for reproducibility .

Advanced Research Questions

Q. What strategies resolve synthetic challenges, such as regioselectivity in pyrazole ring formation?

  • Answer : Regioselectivity can be controlled by:

  • Pre-functionalized precursors : Using 5-chloro-3-methyl-1-substituted-pyrazole intermediates to direct substituent placement.
  • Catalytic systems : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to accelerate cyclization and reduce byproducts. X-ray crystallography (as in ) validates regiochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine
Reactant of Route 2
4-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine

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